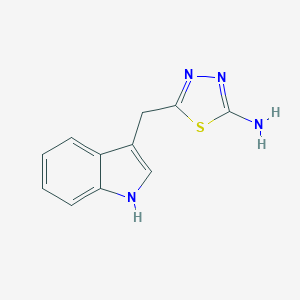

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of indole derivatives with thiadiazole precursors. One common method includes the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

2.1. Condensation with Carbonyl Compounds

The primary amine group reacts with aldehydes/ketones to form hydrazone derivatives. This reaction is pH-dependent (4–5) and typically conducted in ethanol under reflux .

Example Reaction:

| Reactant (R) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol, pH 4–5, 3h reflux | N-(4-Chlorophenyl)hydrazone | 78 | |

| 3-Nitrobenzaldehyde | Ethanol, pH 4–5, 2.5h reflux | N-(3-Nitrophenyl)hydrazone | 65 |

2.2. Cyclization with α-Bromoacetyl Derivatives

Reaction with α-bromoacetyl aryl derivatives forms imidazo[2,1-b] thiadiazoles, a class of compounds with antiproliferative activity .

General Procedure:

- Reflux equimolar amounts of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine and α-bromoacetyl derivative in ethanol.

- Neutralize with NaHCO₃ and isolate via filtration .

2.3. Sulfonation Reactions

The amine group undergoes sulfonation with aryl sulfonyl chlorides to yield sulfonamide derivatives, which exhibit urease inhibition .

Representative Protocol:

- Mix this compound with aryl sulfonyl chloride in dry dichloromethane.

- Stir at 0–5°C for 2h, then purify by recrystallization .

2.4. Formation of Mesoionic Salts

The thiadiazole ring forms mesoionic salts via protonation or alkylation, enhancing interactions with biomolecules like DNA and proteins . These salts are synthesized by treating the compound with HCl or alkyl halides in ethanol.

Biological Implications

Derivatives of this compound show:

- Anticancer Activity : Imidazo[2,1-b]thiadiazoles inhibit pancreatic cancer cell lines (GI₅₀: 1.02–11.3 μM) .

- Anticonvulsant Effects : Hydrazone derivatives protect against maximal electroshock (MES)-induced seizures at 25–100 mg/kg doses .

- Antimicrobial Action : Sulfonamide derivatives inhibit E. coli urease (IC₅₀: 8.9–12.4 μM) .

Stability and Reactivity Trends

- pH Sensitivity : Decomposes under strong alkaline conditions but stable in acidic media (pH 4–6) .

- Thermal Stability : Stable up to 250°C, making it suitable for high-temperature reactions .

- Electrophilic Substitution : Indole’s C3 position undergoes bromination or formylation under mild conditions .

This compound’s versatility in forming biologically active derivatives underscores its importance in medicinal chemistry. Future research should explore its reactivity with heterocyclic carbonyl compounds and metal-catalyzed coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its role as a RIPK1 inhibitor . The receptor-interacting protein kinase 1 (RIPK1) is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can reduce cell death in various disease models, making it a candidate for therapeutic interventions in conditions such as:

- Cancer : The inhibition of RIPK1 has implications in tumorigenesis and cancer progression. Research indicates that compounds similar to this compound can act as potent inhibitors of PIM kinases, which are implicated in cancer development .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have indicated that halogenated indole derivatives can effectively combat multidrug-resistant pathogens like Staphylococcus aureus and E. coli. The mechanism involves disrupting bacterial persister cells, which are often resistant to conventional antibiotics.

Neuroprotection

Emerging research suggests that this compound may have neuroprotective properties due to its ability to modulate necroptosis pathways. This could be beneficial in neurodegenerative diseases where cell death is a significant concern.

Synthesis of Novel Compounds

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules with potential therapeutic effects. Its unique structure allows chemists to explore various modifications that could enhance biological activity or selectivity against specific targets.

Case Study 1: PIM Kinase Inhibition

A study published in PubMed highlights the efficacy of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amines as PIM kinase inhibitors. The research demonstrated that optimized derivatives exhibited excellent potency against all three PIM isoforms, suggesting their potential use in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of indole derivatives indicated that compounds similar to this compound significantly reduced the viability of drug-resistant bacterial strains. This study emphasizes the need for novel antimicrobial agents in the face of rising antibiotic resistance.

Mécanisme D'action

The mechanism of action of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiadiazole ring contributes to the compound’s stability and enhances its binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl: Similar structure with a thioxothiazolidin ring.

1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Contains an oxadiazole ring instead of thiadiazole.

Uniqueness

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of indole and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C11H10N4S, with a molecular weight of 230.296 g/mol. The compound features a thiadiazole ring fused with an indole moiety, contributing to its biological activity. The presence of nitrogen and sulfur in the thiadiazole ring enhances its interaction with biological targets.

Research indicates that thiadiazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Inhibition of Key Enzymes : Thiadiazole derivatives have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells like cancer cells .

- Interference with DNA Replication : The structural similarity of thiadiazoles to nucleobases allows them to interact with DNA and affect replication processes .

- Apoptosis Induction : Studies have demonstrated that these compounds can increase apoptosis in cancer cell lines significantly .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and related compounds:

- Cell Viability Assays : MTS assays have shown that this compound reduces cell viability in various cancer cell lines. For instance, significant cytotoxic effects were observed in MCF-7 (breast cancer) and LoVo (colon cancer) cells when treated with concentrations ranging from 50 to 400 µM over 48 hours .

- IC50 Values : The IC50 values for related thiadiazole compounds often fall within the micromolar range, indicating potent activity against tumor cells. For example, derivatives have shown IC50 values as low as 0.86 µM against specific cancer targets .

- Mechanistic Studies : In vitro studies have revealed that treatment with these compounds leads to an increase in apoptotic cells and alterations in cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in S phase cells .

Other Biological Activities

Beyond anticancer properties, thiadiazole derivatives are noted for various other biological activities:

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing effectiveness comparable to standard antibiotics .

- Anti-inflammatory Effects : The anti-inflammatory potential has also been documented, suggesting broader therapeutic applications beyond oncology .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Efficacy : A recent study investigated a series of thiadiazole derivatives' cytotoxic effects on pancreatic cancer cell lines (SUIT-2, Capan-1). The results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.86 | Topoisomerase II inhibition |

| Compound B | LoVo | 1.2 | IMPDH inhibition |

| Compound C | SUIT-2 | 5.11 | Apoptosis induction |

Propriétés

IUPAC Name |

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCFEMYJYGVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349585 | |

| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153595-93-8 | |

| Record name | 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153595-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.